N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide
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Overview
Description
N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide is a complex organic compound with the molecular formula C27H26N4O2S and a molecular weight of 470.59 g/mol . This compound is known for its applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide typically involves multiple steps. One common route includes the following steps :
Formation of the Indazole Core: The indazole core is synthesized through a cyclization reaction involving hydrazine and a suitable diketone.
Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a Heck reaction, which involves the coupling of a pyridine derivative with the indazole core.
Sulfinylation: The sulfinyl group is introduced using a sulfinylating agent such as sulfinyl chloride.
N-Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide has a wide range of applications in scientific research :
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes and signaling pathways, leading to its biological effects. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-[[3-[(1E)-2-(1-oxido-2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide: Similar structure but with an oxido group instead of a pyridinyl group.
N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]thio]benzamide: Similar structure but with a thio group instead of a sulfinyl group.
Uniqueness
N-Methyl-2-[[3-[(1E)-2-(2-pyridinyl)ethenyl]-1H-indazol-6-yl]sulfinyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfinyl group, in particular, plays a crucial role in its reactivity and biological activity .
Properties
Molecular Formula |
C22H18N4O2S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-methyl-2-[[3-(2-pyridin-2-ylethenyl)-1H-indazol-6-yl]sulfinyl]benzamide |
InChI |
InChI=1S/C22H18N4O2S/c1-23-22(27)18-7-2-3-8-21(18)29(28)16-10-11-17-19(25-26-20(17)14-16)12-9-15-6-4-5-13-24-15/h2-14H,1H3,(H,23,27)(H,25,26) |
InChI Key |
MAHSNFBPPYMWFB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1S(=O)C2=CC3=C(C=C2)C(=NN3)C=CC4=CC=CC=N4 |
Origin of Product |
United States |
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